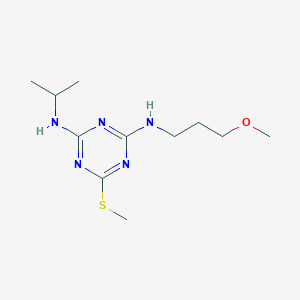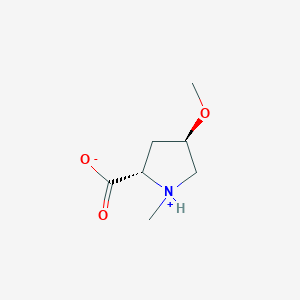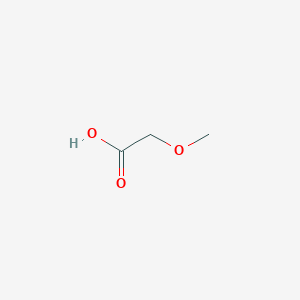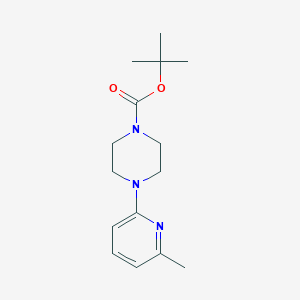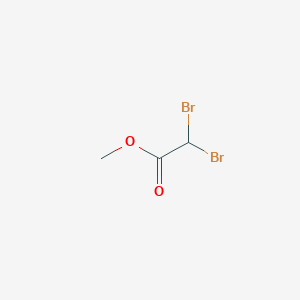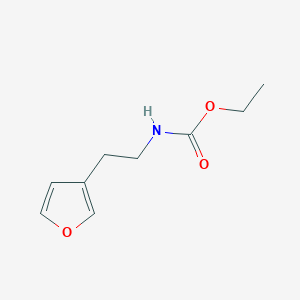
Ethyl (2-(furan-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-(furan-3-yl)ethyl)carbamate is a compound with the molecular formula C9H13NO3. It is not intended for human or veterinary use and is used only for research purposes. It is related to ethyl carbamate, also known as urethane, which is a process contaminant sometimes found in fermented foods and alcoholic beverages .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a furan ring via an ethyl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Chemical Reactions Analysis
Ethyl carbamate, a related compound, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can form when there is a reaction between ethanol and nitrogen-rich compounds produced by yeast during brewing and fermenting .Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as ethyl carbamate, have been found to be genotoxic and carcinogenic . They interact with multiple targets in the body, leading to a variety of biological effects .
Mode of Action
Ethyl carbamate, a related compound, is known to form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can react with ethanol to form ethyl carbamate . This reaction is exponentially accelerated at elevated temperatures .
Biochemical Pathways
It’s known that ethyl carbamate forms from the reaction between urea and ethanol . Urea can be produced when arginine, a common amino acid in grape juice, is metabolized by yeast during fermentation .
Pharmacokinetics
It’s known that ethyl carbamate, a related compound, can form in the body from the reaction between urea and ethanol . The rate of this reaction increases with temperature , which could potentially affect the bioavailability of the compound.
Result of Action
Ethyl carbamate, a related compound, has been found to be a genotoxic, multisite carcinogen in all species tested . This suggests that Ethyl (2-(furan-3-yl)ethyl)carbamate could potentially have similar effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of ethyl carbamate from urea and ethanol is exponentially accelerated at elevated temperatures . Therefore, the storage and processing conditions of foods and beverages can significantly impact the levels of ethyl carbamate and potentially this compound.
Propiedades
IUPAC Name |
ethyl N-[2-(furan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSCKOTZYCYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



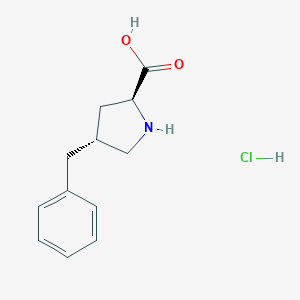
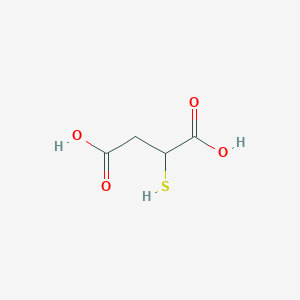
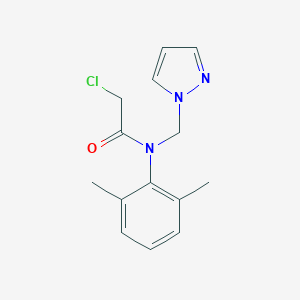


![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
